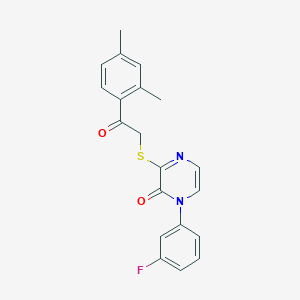
3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C20H17FN2O2S and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H19FN2O2S, with a molecular weight of approximately 348.42 g/mol. The structure features a pyrazinone core substituted with a thioether moiety and aromatic groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through multi-step organic reactions. For instance, the thioether linkage is formed via a nucleophilic substitution reaction involving a thiol and an electrophilic carbonyl compound.
Antimicrobial Activity
Research indicates that derivatives similar to This compound exhibit significant antimicrobial properties. In studies evaluating various synthesized compounds, moderate to high antimicrobial activity was noted against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for effective compounds .
Antifungal Activity
The compound has also shown promising antifungal activity against species such as Candida albicans. In comparative studies, compounds with similar structures demonstrated MIC values as low as 62.5 µg/mL against C. albicans, indicating a potential therapeutic application in treating fungal infections .
Cytotoxicity
Assessments of cytotoxicity using various cell lines revealed that while some derivatives exhibited moderate toxicity, others maintained selectivity towards microbial cells over mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Interference with Fungal Ergosterol Biosynthesis : The antifungal activity is likely attributed to the disruption of ergosterol synthesis in fungal membranes.
- Molecular Docking Studies : Computational studies suggest that these compounds may bind effectively to target enzymes such as dihydrofolate reductase and topoisomerase IV, which are critical for microbial survival and replication .
Case Studies
-
Antimicrobial Evaluation : A study synthesized various analogs and tested their antimicrobial efficacy against multiple pathogens. The results indicated that modifications in the aromatic substituents significantly influenced activity levels.
Compound MIC (µg/mL) Activity Type Compound A 32 Bacterial Compound B 62.5 Fungal Compound C 128 Bacterial - Cytotoxicity Assessment : In vitro tests on human cell lines showed varying degrees of cytotoxicity across different derivatives, highlighting the importance of structural modifications in enhancing selectivity.
Eigenschaften
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-6-7-17(14(2)10-13)18(24)12-26-19-20(25)23(9-8-22-19)16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRJDLFLKOTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














